molecular formula C11H14ClNO2 B2546714 3-Chloro-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2199971-86-1

3-Chloro-2-[(oxan-3-yl)methoxy]pyridine

Cat. No. B2546714
CAS RN: 2199971-86-1
M. Wt: 227.69
InChI Key: QRYZCLHEJGGZIN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Chloro-2-[(oxan-3-yl)methoxy]pyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted at the 2nd and 3rd positions by a methoxy group and a chloro group, respectively .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that “3-Chloro-2-[(oxan-3-yl)methoxy]pyridine” could participate in such reactions, given the presence of a halogen (chlorine) in its structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-[(oxan-3-yl)methoxy]pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a flash point of 57.3±21.8 °C .

Scientific Research Applications

Organic Synthesis and Catalysis

Research shows that substituted pyridines, including compounds similar to "3-Chloro-2-[(oxan-3-yl)methoxy]pyridine," play a crucial role in organic synthesis. For instance, the lithiation of chloro- and methoxypyridines has been investigated, indicating the importance of such structures in creating lithiated intermediates for further chemical transformations. The availability of protons on the pyridine nucleus is critical for complete C-3 lithiation, proposing a mechanism involving the formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Material Science

In the context of materials science, complexes with pyridine derivatives, including methoxypyridine structures, demonstrate unique coordination geometries and potential applications in magnetic and electronic materials. For example, the synthesis and structural analysis of tetranuclear lanthanide(III) complexes with a seesaw geometry showcase the utility of pyridine derivatives in developing novel materials with specific magnetic properties (Goura, Walsh, Tuna, & Chandrasekhar, 2014).

Environmental Chemistry

The methane mono-oxygenase enzyme from Methylococcus capsulatus has been found to oxidize a wide range of compounds, including methane derivatives and potentially compounds with structures similar to "3-Chloro-2-[(oxan-3-yl)methoxy]pyridine." This enzyme's broad substrate specificity suggests its applicability in bioremediation and the transformation of environmental pollutants (Colby, Stirling, & Dalton, 1977).

properties

IUPAC Name

3-chloro-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-4-1-5-13-11(10)15-8-9-3-2-6-14-7-9/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYZCLHEJGGZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[(oxan-3-yl)methoxy]pyridine

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